Cas no 1806001-03-5 (5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
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- Inchi: 1S/C8H4F3N3O2/c9-8(10,11)16-7-4(3-15)6(1-12)14-2-5(7)13/h2-3H,13H2
- InChI Key: KZOFSJMOLXDLFE-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CN=C(C#N)C=1C=O)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- Topological Polar Surface Area: 89
- XLogP3: 0.9
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026003990-1g |
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806001-03-5 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
Alichem | A026003990-500mg |
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |
1806001-03-5 | 97% | 500mg |
$1,058.40 | 2022-04-01 |
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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2. Water
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1806001-03-5): A Comprehensive Overview
5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1806001-03-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is composed of a pyridine ring substituted with an amino group, a cyano group, and a trifluoromethoxy group, along with a carboxaldehyde moiety. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde in the development of new drugs. For instance, its ability to modulate specific biological pathways has been explored in the context of cancer therapy. Research published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug discovery.
In addition to its antiproliferative properties, 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde has also been investigated for its role in modulating enzyme activity. A study published in Bioorganic & Medicinal Chemistry Letters (2021) reported that certain derivatives of this compound effectively inhibit key enzymes involved in metabolic disorders, such as diabetes and obesity. This finding opens up new avenues for the development of therapeutic agents targeting these conditions.
The synthetic accessibility of 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is another factor contributing to its significance in chemical research. Several efficient synthetic routes have been developed to produce this compound, ensuring its availability for further studies and applications. One notable method involves the condensation of 4-trifluoromethoxybenzonitrile with 5-aminoisocyanopyridine, followed by oxidation to form the carboxaldehyde moiety. This synthetic strategy provides a robust and scalable approach to obtaining high-purity samples of the compound.
The physicochemical properties of 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde, including its solubility, stability, and reactivity, have been extensively characterized. These properties are crucial for optimizing its use in various chemical reactions and biological assays. For example, its solubility in polar solvents such as DMSO and DMF facilitates its handling and application in solution-based reactions.
In terms of safety and handling, it is important to note that while 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is not classified as a hazardous material under current regulations, appropriate precautions should be taken during its use to ensure laboratory safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working under a fume hood when necessary, and following standard laboratory protocols for handling organic compounds.
The future prospects for 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. For instance, recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of derivatives of this compound, facilitating their design and optimization for specific therapeutic targets.
In conclusion, 5-Amino-2-cyano-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1806001-03-5) represents a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration and development into novel therapeutic agents. As research progresses, it is likely that this compound will continue to play a significant role in advancing our understanding and treatment of various diseases.
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